

Preparing Hsp-990 for In Vitro Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Hsp-990

Cat. No.: B611965

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **Hsp-990** (also known as NVP-HSP990) in in vitro experiments. **Hsp-990** is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.^{[1][2]}

Hsp-990: Properties and Handling

Hsp-990 is an orally bioavailable small molecule that binds to the N-terminal ATP-binding domain of Hsp90, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.^{[1][2][3]}

Chemical Properties:

Property	Value
Chemical Formula	C ₂₀ H ₁₈ FN ₅ O ₂
Molecular Weight	379.39 g/mol ^[4]
Appearance	Off-white to yellow solid ^[4]
CAS Number	934343-74-5 ^[4]

Solubility and Storage:

Proper handling and storage of **Hsp-990** are critical to maintain its stability and activity for reproducible experimental results.

Solvent	Solubility
DMSO	≥ 33 mg/mL (≥ 86.98 mM)[4]
DMF	25 mg/mL[5]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL[5]
Water	Insoluble[2][3]
Ethanol	Insoluble[2][3]

Storage Recommendations:

Form	Storage Temperature	Stability
Powder	-20°C	≥ 3 years[4]
In Solvent (e.g., DMSO)	-80°C	≥ 2 years[4]
-20°C	≥ 1 year[4]	

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[4] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[4]

In Vitro Activity of Hsp-990

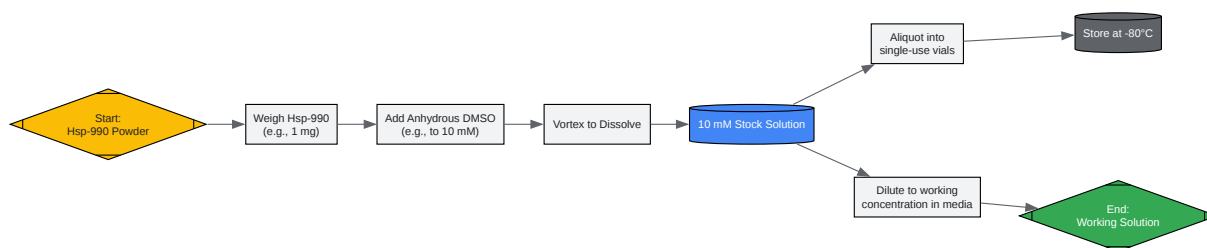
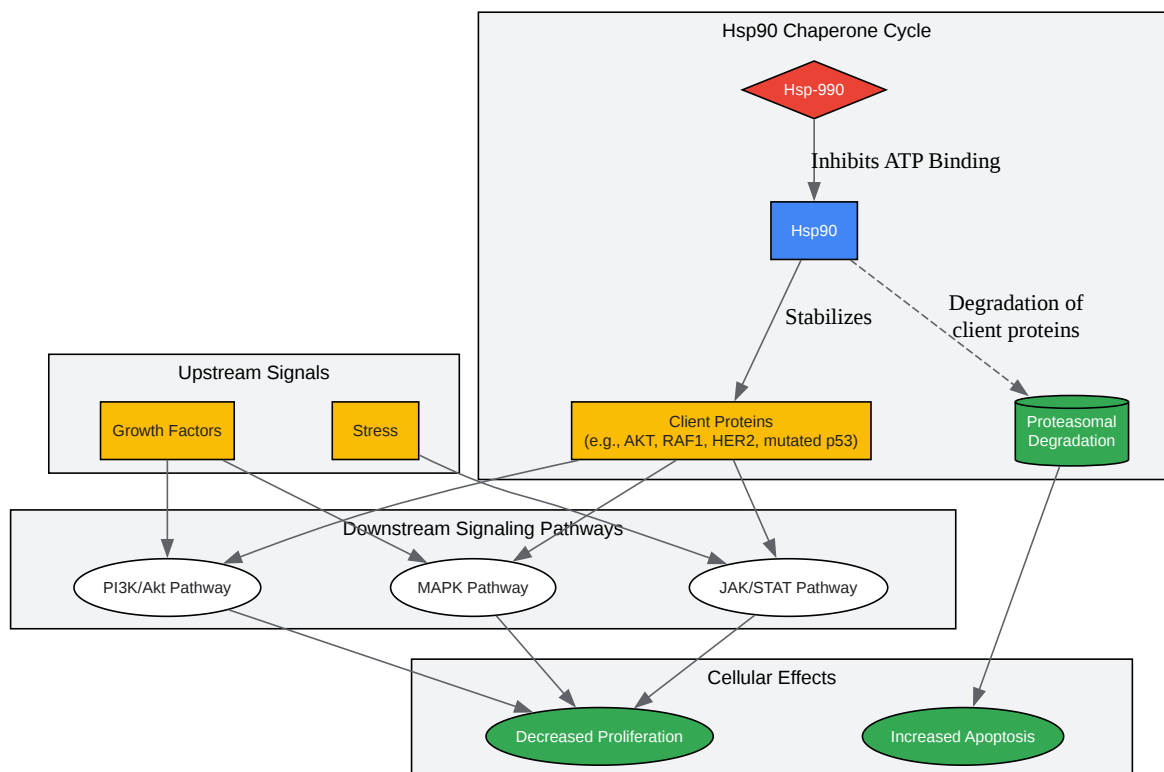
Hsp-990 has demonstrated potent activity against various Hsp90 isoforms and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Inhibitory and Effector Concentrations:

Target/Assay	Cell Line	Value
IC ₅₀ (Hsp90α)	-	0.6 nM[4]
IC ₅₀ (Hsp90β)	-	0.8 nM[4]
IC ₅₀ (Grp94)	-	8.5 nM[4]
IC ₅₀ (TRAP1)	-	320 nM[5]
EC ₅₀ (c-Met degradation)	GTL-16	37 ± 4 nM[4]
EC ₅₀ (Hsp70 induction)	GTL-16	20 ± 2 nM[4]
EC ₅₀ (p-ERK inhibition)	GTL-16	11 ± 1 nM[4]
EC ₅₀ (p-AKT inhibition)	GTL-16	6 ± 1 nM[4]
GI ₅₀ (Cell proliferation)	BT474	7 ± 2 nM[4]
GI ₅₀ (Cell proliferation)	A549	28 ± 5 nM[4]
GI ₅₀ (Cell proliferation)	NCI-H1975	35 ± 4 nM[4]
GI ₅₀ (Cell proliferation)	MV4;11	4 ± 1 nM[4]
EC ₅₀ (Cell proliferation)	GTL-16	14 nM[4]
IC ₅₀ (Cell proliferation)	Multiple Myeloma Cell Lines	27-49 nM (72h)[4]

Signaling Pathways Modulated by Hsp-990

Hsp90 is a key regulator of numerous signaling pathways critical for cancer cell survival and proliferation. By inhibiting Hsp90, **Hsp-990** effectively disrupts these pathways, leading to cell cycle arrest and apoptosis.



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